molecular formula C21H30Cl2N2O3 B3992674 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride

Cat. No.: B3992674
M. Wt: 429.4 g/mol
InChI Key: OLKNZNOYUSVKMG-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate alkylating agent. One common method involves the use of oxetane as the alkylating agent, catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(4-Methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate can then be further reacted with phenylmethoxypropan-2-ol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of recrystallization techniques for purification and the selection of solvents that facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes . This interaction can affect neurotransmitter release and uptake, leading to potential therapeutic effects in conditions like depression and anxiety.

Comparison with Similar Compounds

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol can be compared with other piperazine derivatives, such as:

These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c1-25-21-9-7-19(8-10-21)23-13-11-22(12-14-23)15-20(24)17-26-16-18-5-3-2-4-6-18;;/h2-10,20,24H,11-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKNZNOYUSVKMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(COCC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride
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1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride
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1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride
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1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride
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1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride

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